4,9-Dimethoxycanthin-6-one
Overview
Description
4,9-Dimethoxycanthin-6-one is a naturally occurring alkaloid found in various plant species. It belongs to the canthin-6-one family of alkaloids, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
The primary target of 4,9-Dimethoxycanthin-6-one is Lysine-specific demethylase 1 (LSD1) . LSD1 is an enzyme that plays a crucial role in the regulation of gene expression by catalyzing the demethylation of histone proteins . It has been reported to have therapeutic effects on a variety of tumors .
Mode of Action
This compound acts as a novel inhibitor of LSD1 . It interacts with LSD1 and inhibits its activity, which in turn affects the transcriptional activity of genes involved in proliferation, apoptosis, and pyroptosis signaling pathways .
Biochemical Pathways
The inhibition of LSD1 by this compound affects the transcriptional activity of genes involved in proliferation, apoptosis, and pyroptosis signaling pathways . LSD1 specifically catalyzes the demethylation of monomethylated and demethylated histone H3 lysine at position 4 (h3k4me1, h3k4me2, h3k4me3) and lysine at position 9 (h3k9me1) . This regulation of gene expression leads to changes in the downstream effects of these pathways.
Biochemical Analysis
Biochemical Properties
4,9-Dimethoxycanthin-6-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in the demethylation of histone proteins . This inhibition affects the transcriptional regulation of genes associated with cell proliferation, apoptosis, and pyroptosis. Additionally, this compound interacts with cytochrome P450 enzymes, particularly CYP1A2, affecting metabolic processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In glioblastoma cells, it inhibits proliferation and induces apoptosis and pyroptosis . This compound also influences cell signaling pathways, such as the NF-κB pathway, which is crucial for inflammatory responses . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and epigenetic regulators.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to LSD1, inhibiting its demethylase activity, which leads to changes in histone methylation patterns and subsequent alterations in gene expression . This compound also acts as an uncompetitive inhibitor of CYP1A2, affecting the metabolism of various substrates . These interactions result in the modulation of cellular processes such as apoptosis, proliferation, and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound in cell cultures has demonstrated sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as tumor growth inhibition and anti-inflammatory activity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, including CYP1A2 . This metabolism affects the levels of various metabolites and influences metabolic flux. Additionally, this compound can modulate the activity of enzymes involved in oxidative stress responses, further impacting cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. For example, it has been observed to accumulate in the nucleus, where it exerts its effects on gene expression and epigenetic regulation.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the nucleus, where it interacts with histone proteins and transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct it to the nucleus. The nuclear localization of this compound is essential for its role in regulating gene expression and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dimethoxycanthin-6-one typically involves the methoxylation of canthin-6-one derivatives. One common method includes the use of methanol and a suitable catalyst under reflux conditions to introduce methoxy groups at the 4 and 9 positions of the canthin-6-one core structure .
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from plant sources, such as the roots of Eurycoma longifolia Jack. The extraction process includes solvent extraction, followed by purification steps like chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
4,9-Dimethoxycanthin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: The compound serves as a precursor for the synthesis of other biologically active molecules.
Biology: It is used in studies related to cell signaling pathways and gene expression.
Medicine: The compound has shown promise in the treatment of cancer, inflammation, and viral infections.
Industry: It is utilized in the development of pharmaceuticals and natural product-based therapies.
Comparison with Similar Compounds
4,9-Dimethoxycanthin-6-one can be compared with other canthin-6-one derivatives:
4,5-Dimethoxycanthin-6-one: Known for its LSD1 inhibitory activity and potential in treating glioblastoma.
9-Methoxycanthin-6-one: Exhibits strong anti-inflammatory activity by suppressing nitric oxide release.
10-Hydroxycanthin-6-one: Another derivative with notable biological activities.
The uniqueness of this compound lies in its specific methoxy substitutions, which confer distinct biological properties and potential therapeutic applications .
Properties
IUPAC Name |
4,13-dimethoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-20-9-3-4-10-11-5-6-17-15-13(21-2)8-14(19)18(16(11)15)12(10)7-9/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMNWMYQWQQWHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C4N2C(=O)C=C(C4=NC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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